molecular formula C20H16FN3OS B11504331 2-Amino-1-(2-fluorophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(2-fluorophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11504331
M. Wt: 365.4 g/mol
InChI Key: NCXUWGUBRNNHRP-UHFFFAOYSA-N
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Description

2-Amino-1-(2-fluorophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

The synthesis of 2-Amino-1-(2-fluorophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-fluorobenzaldehyde with thiophene-3-carbaldehyde, followed by cyclization with an appropriate amine and a nitrile source under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.

Scientific Research Applications

2-Amino-1-(2-fluorophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and fluorophenyl groups can interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 2-Amino-1-(2-fluorophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C20H16FN3OS

Molecular Weight

365.4 g/mol

IUPAC Name

2-amino-1-(2-fluorophenyl)-5-oxo-4-thiophen-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C20H16FN3OS/c21-14-4-1-2-5-15(14)24-16-6-3-7-17(25)19(16)18(12-8-9-26-11-12)13(10-22)20(24)23/h1-2,4-5,8-9,11,18H,3,6-7,23H2

InChI Key

NCXUWGUBRNNHRP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=CC=C3F)N)C#N)C4=CSC=C4)C(=O)C1

Origin of Product

United States

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